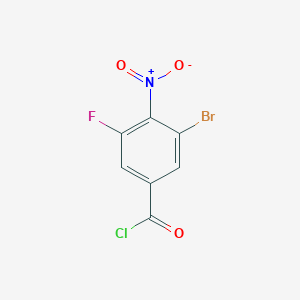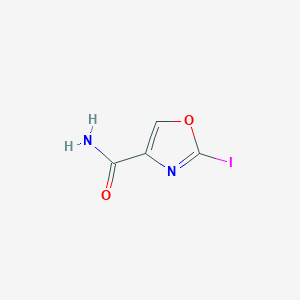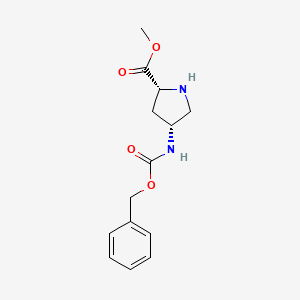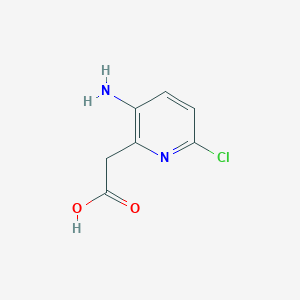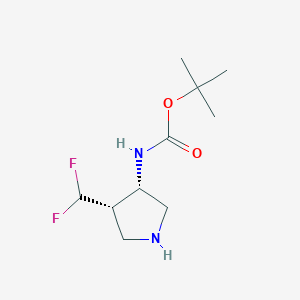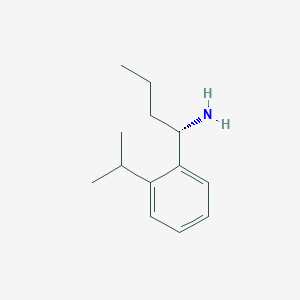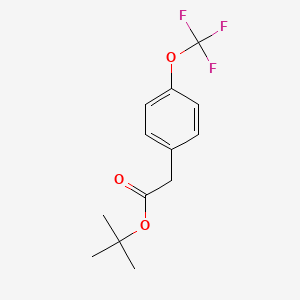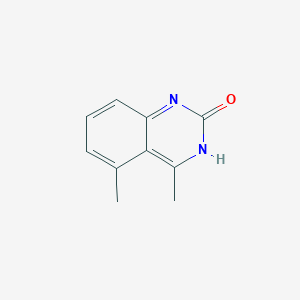![molecular formula C32H24N2 B12973621 2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine is a chiral organic compound known for its unique structural and electronic properties. This compound is particularly significant in the field of organic electronics and photonics due to its ability to exhibit thermally activated delayed fluorescence (TADF) and circularly polarized luminescence (CPL) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine typically involves the coupling of naphthalene derivatives. One common method includes the use of palladium or nickel catalysts to facilitate the coupling reaction . The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine involves its ability to undergo thermally activated delayed fluorescence (TADF). This process allows the compound to harvest both singlet and triplet excitons, leading to efficient light emission. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in the electronic transitions .
Comparaison Avec Des Composés Similaires
Similar Compounds
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): A widely used chiral diphosphine ligand in asymmetric synthesis.
BINOL (2,2’-dihydroxy-1,1’-binaphthyl): Commonly used as a chiral ligand and in the synthesis of phosphoric acids.
Uniqueness
2,2’-Diphenyl-[1,1’-binaphthalene]-4,4’-diamine is unique due to its ability to exhibit both TADF and CPL, making it highly valuable in the development of advanced photonic and electronic materials .
Propriétés
Formule moléculaire |
C32H24N2 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
4-(4-amino-2-phenylnaphthalen-1-yl)-3-phenylnaphthalen-1-amine |
InChI |
InChI=1S/C32H24N2/c33-29-19-27(21-11-3-1-4-12-21)31(25-17-9-7-15-23(25)29)32-26-18-10-8-16-24(26)30(34)20-28(32)22-13-5-2-6-14-22/h1-20H,33-34H2 |
Clé InChI |
CDNLZNQIDFBQML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2)N)C4=C(C=C(C5=CC=CC=C54)N)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)

